N-(3-CHLORO-4-METHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
Triazoloquinazoline Core
- The quinazoline ring (positions 1–4 and 5–8) contains nitrogen atoms at positions 1 and 3.
- The triazole ring (positions 9–11) is fused to the quinazoline at positions 1 and 2, creating a planar
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-14-7-11-17(12-8-14)32(30,31)23-22-26-21(25-16-10-9-15(2)19(24)13-16)18-5-3-4-6-20(18)29(22)28-27-23/h3-13H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWNPHQUZWFVPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=C(C=C5)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Chloro-4-methylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's biological properties, including its anti-inflammatory and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to the class of triazoloquinazolines, which are known for their diverse biological activities. The molecular structure is characterized by the presence of a triazole ring fused with a quinazoline moiety.
Chemical Formula: C18H18ClN5O2S
Molecular Weight: 393.88 g/mol
CAS Number: [insert CAS number if available]
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of triazoloquinazolines. For instance, compounds with similar scaffolds have shown significant inhibition of pro-inflammatory cytokines in vitro.
- Case Study: In a study involving pyrazolo[1,5-a]quinazolines, compounds exhibited IC50 values below 50 µM against NF-κB/AP-1 signaling pathways, indicating strong anti-inflammatory properties .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 13i | <50 | Inhibition of NF-κB |
| 16 | <50 | Inhibition of JNK3 |
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Research indicates that triazoloquinazolines can act as kinase inhibitors, targeting specific pathways involved in cancer cell proliferation.
- Mechanism: The compound may inhibit receptor tyrosine kinases (RTKs), which are critical in tumor growth and survival. Similar compounds have shown efficacy against various cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
- Chloro and Methyl Substituents: These groups enhance lipophilicity and may improve binding affinity to target proteins.
- Triazole Ring: Known for its role in enhancing biological activity through hydrogen bonding and pi-stacking interactions with biological macromolecules.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the quinazoline and triazole families often exhibit a range of biological activities. Specifically, N-(3-chloro-4-methylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has been investigated for:
- Anticancer Activity : Quinazoline derivatives have shown promise in inhibiting various cancer cell lines. Studies suggest that modifications to the quinazoline structure can enhance its potency against specific types of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : There is a growing interest in the antimicrobial potential of quinazoline derivatives. The sulfonamide group in this compound may contribute to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Medicinal Chemistry Applications
The compound's unique structural features make it a candidate for further development in medicinal chemistry:
- Drug Development : The triazole and quinazoline scaffolds are known for their versatility in drug design. The introduction of functional groups such as the sulfonamide moiety can enhance solubility and bioavailability, making this compound a candidate for further pharmacological studies .
- Targeting Specific Diseases : Given the structural similarities with known pharmacophores, this compound could be tailored for targeting diseases such as cancer or bacterial infections. Its design allows for modifications that can lead to enhanced selectivity and reduced side effects .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds, providing insights into their biological effectiveness:
- A study on related quinazoline derivatives demonstrated significant anticancer activity against breast cancer cell lines, suggesting that modifications to the quinazoline core can lead to improved therapeutic agents .
- Another investigation into sulfonamide-containing compounds highlighted their potential as antibacterial agents against resistant strains of bacteria, emphasizing the importance of structural diversity in developing effective drugs .
Comparison with Similar Compounds
A. Sulfonyl Group Variations
- Methyl substitution may stabilize sulfonyl interactions with target proteins via hydrophobic pockets.
B. Amine Substituent Effects
- The 3-chloro-4-methylphenyl group in the target compound combines steric bulk (methyl) and electrophilicity (chloro), which may improve target binding specificity.
- In contrast, 4-ethoxyphenyl () introduces electron-donating effects, reducing electrophilic character and possibly diminishing activity .
- 4-Isopropylphenyl () offers greater steric bulk, which could hinder binding in compact active sites .
Research Findings and Implications
Sulfonyl Substitutions : The 4-methylbenzenesulfonyl group in the target compound may optimize pharmacokinetic properties compared to analogs with unmodified sulfonyl groups.
Activity Limitations: Triazoloquinazolines exhibit lower anticancer activity than thieno-fused analogs, highlighting the need for scaffold optimization .
Target Specificity : Chloro and methyl substituents on the aryl amine may enhance selectivity for kinase targets, though experimental validation is required.
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step cyclization and substitution reactions . For example:
- Step 1 : Formation of the triazole ring via copper-catalyzed cyclization of 2-aminobenzonitrile with alkynes .
- Step 2 : Introduction of the 4-methylbenzenesulfonyl group using sulfonation agents in dichloromethane .
- Step 3 : Substitution at the quinazoline core with 3-chloro-4-methylphenylamine under basic conditions (e.g., triethylamine) . Key factors : Solvent polarity (dioxane or DMF improves solubility ), temperature (20–25°C minimizes side reactions ), and catalyst choice (palladium on carbon enhances selectivity ).
Q. How is the compound’s structure validated, and what analytical techniques are critical?
Structural characterization relies on:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .
- X-ray crystallography to resolve the fused triazoloquinazoline core and sulfonyl group orientation .
- Mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ peaks) .
- HPLC (>95% purity thresholds for biological assays) .
Q. What biological activities are reported, and how are preliminary targets identified?
The compound exhibits antitumor activity , likely via kinase inhibition (e.g., EGFR or VEGFR pathways). Initial screening involves:
- In vitro assays : Cytotoxicity against cancer cell lines (IC₅₀ values in µM range) .
- Molecular docking : Predictive binding to ATP-binding pockets of kinases .
- ADMET profiling : In silico models assess solubility (LogP ~3.5) and metabolic stability .
Advanced Research Questions
Q. How can solvent and catalyst selection optimize synthesis scalability?
- Solvents : Polar aprotic solvents (DMF, dioxane) enhance intermediate stability . Ethanol-DMF mixtures improve recrystallization yields .
- Catalysts : Palladium on carbon (10% wt.) reduces reaction time for sulfonation by 30% compared to uncatalyzed routes .
- Example : Replacing chloroacetyl chloride with trichloroacetyl chloride increases electrophilicity but requires strict temperature control to avoid decomposition .
Q. How to resolve contradictions between in vitro activity and poor pharmacokinetic profiles?
- Issue : High LogP (>4) may reduce aqueous solubility, limiting bioavailability despite potent activity.
- Solutions :
- Prodrug design : Introduce phosphate groups at the sulfonyl moiety to enhance solubility .
- Co-solvent systems : Use PEG-400 or cyclodextrins in formulation .
- Structural analogs : Compare with trifluoromethoxy-substituted derivatives, which show improved metabolic stability .
Q. What computational methods predict binding modes and guide SAR studies?
- Molecular docking (AutoDock Vina) : Identifies key interactions (e.g., hydrogen bonds with kinase hinge regions) .
- DFT calculations : Optimize geometry and electrostatic potential maps to explain substituent effects (e.g., electron-withdrawing chloro groups enhance binding) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Methodological Recommendations
- For synthesis : Optimize copper(I)-catalyzed azide-alkyne cyclization (CuAAC) to reduce byproducts .
- For SAR : Use parallel synthesis to systematically vary substituents (e.g., halogen, sulfonyl groups) and correlate with activity .
- For validation : Combine crystallography (CCDC deposition ) and HPLC-MS to confirm batch consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
